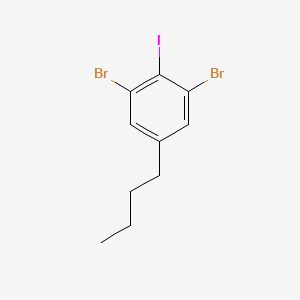
2,6-Dibromo-4-n-butyliodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-n-butyliodobenzene: is an organic compound with the molecular formula C10H11Br2I . This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring, along with a butyl group. It is a polysubstituted benzene derivative, which makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-n-butyliodobenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution where bromine and iodine are introduced to the benzene ring in the presence of catalysts like FeBr3 for bromination and I2 with an oxidizing agent for iodination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process often includes:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Iodination: Using iodine (I2) with an oxidizing agent.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Iodination: I2 with an oxidizing agent
Suzuki-Miyaura Coupling: Palladium catalyst, base, and boronic acid
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzenes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique substituents.
Industry:
Material Science: Used in the development of new materials with specific properties.
Dye Synthesis: Intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-n-butyliodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating various substitution and coupling reactions .
Comparación Con Compuestos Similares
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-phenoxyphenol
Comparison:
- Unique Substituents : The presence of both bromine and iodine atoms along with a butyl group makes 2,6-Dibromo-4-n-butyliodobenzene unique compared to other similar compounds.
- Reactivity : The combination of bromine and iodine provides unique reactivity patterns, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C10H11Br2I |
|---|---|
Peso molecular |
417.91 g/mol |
Nombre IUPAC |
1,3-dibromo-5-butyl-2-iodobenzene |
InChI |
InChI=1S/C10H11Br2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 |
Clave InChI |
PDFBKMDPONGABY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C(=C1)Br)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)

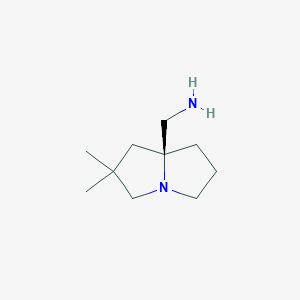
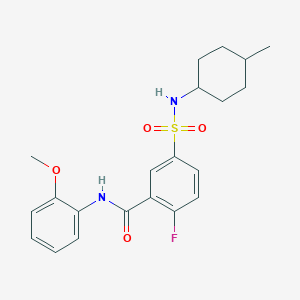
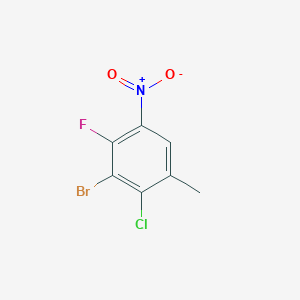
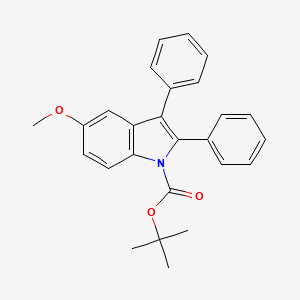
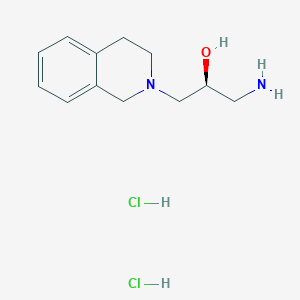
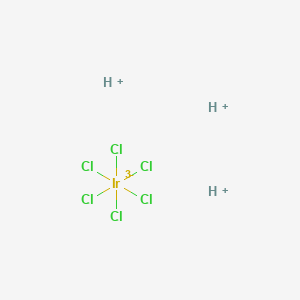
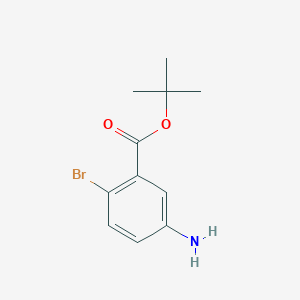
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

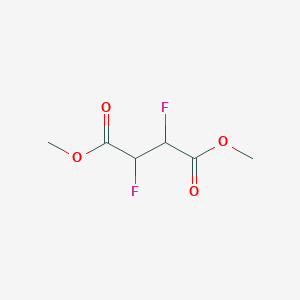
![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
